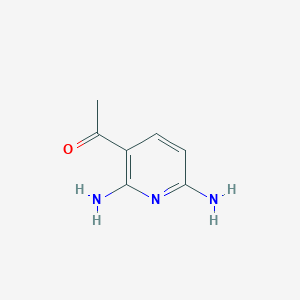![molecular formula C14H11IN2O B13675747 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring and a methoxy group attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-bromo-6-methoxypyridine.
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is formed through a cyclization reaction involving the condensation of 4-iodoaniline with 2-bromo-6-methoxypyridine in the presence of a base such as potassium carbonate.
Final Product Formation: The final product, this compound, is obtained through purification processes such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of azido, thiol, or other substituted derivatives.
科学研究应用
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
- 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
Uniqueness
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
属性
分子式 |
C14H11IN2O |
|---|---|
分子量 |
350.15 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
InChI 键 |
DSDRDTNCKSMMKB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


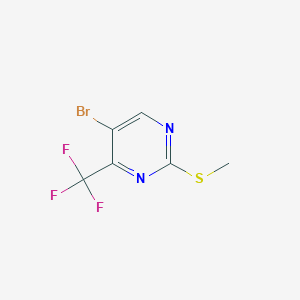
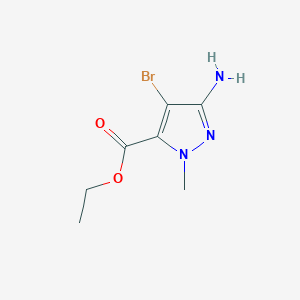
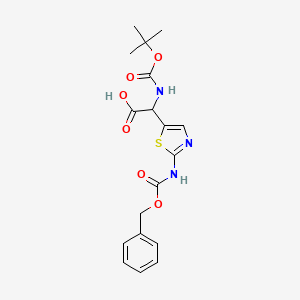

![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)

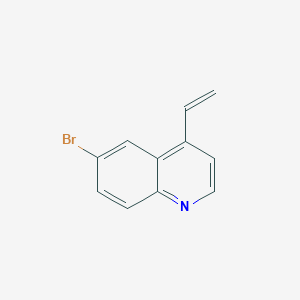
![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)

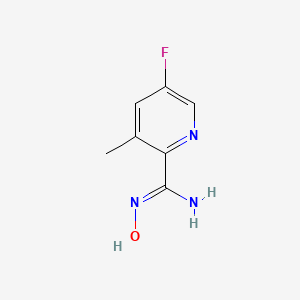
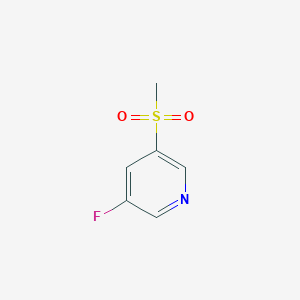
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)

